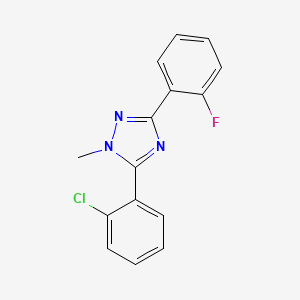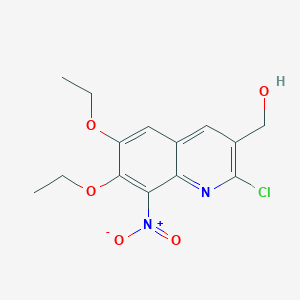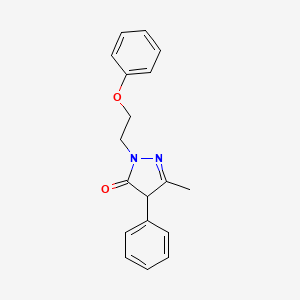
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with ethyl ester and two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and oxidation steps . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex furan derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3,4,5-tetracarboxylic acid, while reduction may produce ethyl 4,5-dihydroxyfuran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 4,5-dioxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other furan derivatives such as:
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a furan ring.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group, offering different reactivity and applications.
Propriétés
Numéro CAS |
86387-69-1 |
|---|---|
Formule moléculaire |
C7H8O5 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
ethyl 4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H8O5/c1-2-11-6(9)4-3-12-7(10)5(4)8/h4H,2-3H2,1H3 |
Clé InChI |
REFBOLOBVVBMCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1COC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)



![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
